molecular formula C15H17NO4S B5887348 N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide

N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide

Cat. No. B5887348
M. Wt: 307.4 g/mol
InChI Key: MMDROVSUXISCNH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide, commonly known as DPMMS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide derivative that has been synthesized through various methods and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of DPMMS is not fully understood. However, it has been suggested that DPMMS exerts its biological activities by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and aromatase. In addition, DPMMS has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
DPMMS has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in the inflammatory response. In addition, DPMMS has been shown to inhibit the activity of aromatase, which is involved in the biosynthesis of estrogen. Furthermore, DPMMS has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DPMMS in lab experiments is its potential to exhibit promising biological activities. In addition, DPMMS is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using DPMMS in lab experiments is its potential toxicity. Therefore, caution should be exercised when handling DPMMS.

Future Directions

There are several future directions for the research of DPMMS. One of the potential directions is to further investigate its mechanism of action and to identify its molecular targets. In addition, the synthesis of novel derivatives of DPMMS with potential biological activities could be explored. Furthermore, the potential of DPMMS as a therapeutic agent for various diseases could be investigated.
Conclusion:
In conclusion, DPMMS is a sulfonamide derivative that has gained significant attention in the field of scientific research. It has been synthesized through various methods and has been found to exhibit promising biological activities. DPMMS has been extensively studied for its potential applications in various fields of scientific research, including anti-inflammatory, anticancer, and antimicrobial activities. The mechanism of action of DPMMS is not fully understood, but it has been suggested that it exerts its biological activities by inhibiting the activity of certain enzymes. DPMMS has several advantages and limitations for lab experiments, and there are several future directions for its research.

Synthesis Methods

The synthesis of DPMMS involves the reaction of 3,4-dimethoxybenzaldehyde with N-phenylmethanesulfonamide in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of DPMMS. The purity of the synthesized compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

DPMMS has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit promising anti-inflammatory, anticancer, and antimicrobial activities. In addition, DPMMS has been shown to inhibit the activity of certain enzymes, making it a potential candidate for enzyme inhibition studies. Furthermore, DPMMS has been used as a building block for the synthesis of various other compounds with potential biological activities.

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-19-14-9-8-13(10-15(14)20-2)16-21(17,18)11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDROVSUXISCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-1-phenylmethanesulfonamide

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